2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol
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Overview
Description
2-BICYCLO[221]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the morpholino and nitro groups, and final coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-(3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2-YL)-2-PROPANOL is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)-1-(3-morpholin-4-yl-5-nitro-1-benzofuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C22H26N2O5/c1-22(25,18-11-14-2-3-15(18)10-14)13-20-21(23-6-8-28-9-7-23)17-12-16(24(26)27)4-5-19(17)29-20/h2-5,12,14-15,18,25H,6-11,13H2,1H3 |
InChI Key |
HFZJXUAWTSUNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O |
Origin of Product |
United States |
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